molecular formula C6H9BrN2 B1528231 5-Bromo-4-ethyl-3,4-dihydropyrimidine CAS No. 224429-98-5

5-Bromo-4-ethyl-3,4-dihydropyrimidine

Cat. No. B1528231
CAS RN: 224429-98-5
M. Wt: 189.05 g/mol
InChI Key: SATOWWCSWKAUNO-UHFFFAOYSA-N
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Description

5-Bromo-4-ethyl-3,4-dihydropyrimidine is a chemical compound with the empirical formula C6H7BrN2. It has a molecular weight of 187.04 . It is typically sold in solid form .


Synthesis Analysis

The synthesis of dihydropyrimidines, such as 5-Bromo-4-ethyl-3,4-dihydropyrimidine, is crucial for managing hypertension. These compounds act as efficient calcium channel blockers and affect the calcium ions’ intake in vascular smooth muscle . The Biginelli condensation reaction has been extensively used in the synthesis of dihydropyrimidines .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-ethyl-3,4-dihydropyrimidine is represented by the SMILES string CCC1=NC=NC=C1Br . The InChI key for this compound is MYEMCVSVGGPJRP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Bromo-4-ethyl-3,4-dihydropyrimidine is a solid compound . Its empirical formula is C6H7BrN2 and it has a molecular weight of 187.04 .

Scientific Research Applications

Synthesis of Antimicrobial Agents

5-Bromo-4-ethyl-3,4-dihydropyrimidine: serves as a key intermediate in the synthesis of various antimicrobial agents. Its bromine atom is reactive and can be substituted with different pharmacophores to create new compounds with potential antimicrobial properties .

Development of Corrosion Inhibitors

The compound has been evaluated for its anti-corrosion potential. It can be incorporated into coatings or treatments for metals to prevent oxidative damage, especially in acidic environments .

Antioxidant Research

In the search for new antioxidants, 5-Bromo-4-ethyl-3,4-dihydropyrimidine has been used to synthesize derivatives that exhibit free radical scavenging activities. These derivatives could be further explored for their potential to protect biological systems against oxidative stress .

Organic Synthesis

As a building block in organic synthesis, this compound is utilized to construct more complex molecules. Its structure allows for various chemical reactions, including alkylation and condensation, to create a wide array of organic compounds .

Pharmaceutical Research

In pharmaceutical research, 5-Bromo-4-ethyl-3,4-dihydropyrimidine is a precursor for the synthesis of dihydropyridine derivatives, which are of interest due to their calcium channel blocking activity. This activity is significant for developing drugs for cardiovascular diseases .

Material Science

The brominated pyrimidine derivative is also explored in material science for the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics .

Mechanism of Action

While the specific mechanism of action for 5-Bromo-4-ethyl-3,4-dihydropyrimidine is not detailed, compounds with a dihydropyrimidine skeleton structure are known to act as efficient calcium channel blockers . They affect the calcium ions’ intake in vascular smooth muscle, hence managing hypertension .

Safety and Hazards

This compound is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P305 + P351 + P338, suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

Dihydropyrimidines, such as 5-Bromo-4-ethyl-3,4-dihydropyrimidine, continue to attract considerable attention due to their practical potential, primarily due to a wide range of biological activity . Future opportunities in this area include documenting their structure-activity relationship, their evolved and advanced synthetic procedures .

properties

IUPAC Name

5-bromo-4-ethyl-1,4-dihydropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-2-6-5(7)3-8-4-9-6/h3-4,6H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATOWWCSWKAUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=CNC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-ethyl-3,4-dihydropyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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